molecular formula C10H18N4O B1491265 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097995-26-9

2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane

Número de catálogo: B1491265
Número CAS: 2097995-26-9
Peso molecular: 210.28 g/mol
Clave InChI: MVJLYDHEWCDXIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-azidoethyl)-6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-13-12-5-7-14-6-4-10(9-14)3-1-2-8-15-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJLYDHEWCDXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spirocyclic Bioisosteres: Engineering 3D Complexity into Morpholine and Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spirocyclic Bioisosteres for Morpholine and Piperazine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Escape from Flatland

Morpholine and piperazine are the workhorses of medicinal chemistry—ubiquitous " solubilizing tails" used to modulate physicochemical properties. However, their ubiquity has a cost: high oxidative metabolic liability (typically at the


-carbon), promiscuous binding due to low three-dimensionality (low 

), and a saturated intellectual property (IP) landscape.

This guide details the strategic deployment of spirocyclic bioisosteres —specifically 2-oxa-6-azaspiro[3.3]heptane (morpholine surrogate) and 2,6-diazaspiro[3.3]heptane (piperazine surrogate).[1] These scaffolds offer a "vector-distinct" escape from flatland, providing increased metabolic stability, novel exit vectors, and often improved solubility, albeit with shifts in basicity that require careful management.

Structural Pharmacology & Rationale[2]

The Geometric Mismatch (Vector Analysis)

A common misconception is that spiro[3.3]heptanes are direct geometric replacements for 6-membered rings. They are not. They are stretched surrogates .

  • Morpholine/Piperazine (Chair): The heteroatoms in a 1,4-disubstituted chair conformation are separated by approximately 2.8–2.9 Å . The exit vectors are roughly parallel but offset (180° projection).

  • Spiro[3.3]heptanes: These systems are rigid and rod-like. The distance between the heteroatoms (or heteroatom and exit vector) increases to approximately 4.1–4.2 Å .

  • Implication: The spirocycle pushes the substituent deeper into solvent or further across a binding pocket. This "extension" can break clashes or reach new interactions, but it can also disrupt binding if the pocket is tight.

The Basicity Shift ( )

Replacing a 6-membered ring with a spiro[3.3] system typically increases basicity .

  • Mechanism: The bond angles in the 4-membered azetidine rings (~90°) deviate from the ideal

    
     angle (109.5°). Upon protonation, the change in hybridization and relief of eclipsing interactions (torsional strain) favors the protonated state more than in the chair-form piperazine/morpholine.
    
  • Data Point: The

    
     of 2-oxa-6-azaspiro[3.3]heptane is ~9.5–9.8, compared to ~8.3 for morpholine. This +1.5 unit shift can negatively impact membrane permeability (
    
    
    
    ) and increase hERG liability unless mitigated by electron-withdrawing groups (EWGs).
Metabolic Blockade

The spirocyclic core eliminates the


-protons vulnerable to Cytochrome P450 oxidation. The bridgehead carbon is quaternary, effectively blocking the primary metabolic soft spot found in morpholine and piperazine.

Physicochemical Profiling

The following table summarizes the property shifts observed when transitioning from parent heterocycles to their spirocyclic analogues.

PropertyParent: MorpholineBioisostere: 2-oxa-6-azaspiro[3.3]heptaneParent: PiperazineBioisostere: 2,6-diazaspiro[3.3]heptane
Geometry Chair (Flexible)Rigid / LinearChair (Flexible)Rigid / Twisted 90°
Heteroatom Dist. ~2.9 Å~4.1 Å~2.9 Å~4.2 Å
Basicity (

)
~8.3~9.5 – 9.8 (More Basic)~9.8 (N1)~8.5 – 9.5 (Highly variable)
Lipophilicity BaselineLower LogD (More Polar)BaselineLower LogD (More Polar)
Metabolic Risk High (

-oxidation)
Low (Quaternary block)High (

-oxidation)
Low (Quaternary block)
Solubility GoodExcellent (High

)
GoodExcellent

Decision Logic & Workflow

The following DOT diagram illustrates the decision matrix for deploying these bioisosteres.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Morpholine/Piperazine Core) Issue_Metab Issue: High Clearance / Met. Instability? Start->Issue_Metab Issue_Sol Issue: Low Solubility / High LogD? Start->Issue_Sol Issue_IP Issue: IP Space Crowded? Start->Issue_IP Action_Spiro Deploy Spiro[3.3]heptane (Rigidification + Met. Block) Issue_Metab->Action_Spiro Yes Issue_Sol->Action_Spiro Yes Issue_IP->Action_Spiro Yes Check_Vector Check Binding Pocket Depth (Can it accommodate +1.2Å extension?) Action_Spiro->Check_Vector Synthesis Proceed to Synthesis (See Protocols) Check_Vector->Synthesis Pocket Open Reject Reject Spiro (Use gem-dimethyl or bridged instead) Check_Vector->Reject Pocket Sterically Constrained

Caption: Decision logic for transitioning from saturated heterocycles to spirocyclic analogues, emphasizing the critical vector check.

Experimental Protocols

Synthesizing these strained rings requires specific attention to salt formation. The free bases are often volatile and difficult to handle. The oxalate or sulfonate salts are the industry standards for isolation.

Protocol A: Scalable Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Sulfonate Method)

Rationale: While the oxalate salt is common in academia, the sulfonate salts (tosylate/napsylate) offer superior solubility and crystallinity for scale-up. This protocol utilizes the "tribromoneopentyl" strategy.[2]

Reagents:

  • Tribromoneopentyl alcohol (Starting Material)[2]

  • Sodium hydroxide (50% aq)

  • p-Toluenesulfonamide[3]

  • Ethanol/Water

Step-by-Step Methodology:

  • Oxetane Formation:

    • Charge a reactor with tribromoneopentyl alcohol (1.0 eq) and water.

    • Slowly add NaOH (50% aq, 1.2 eq) while maintaining internal temperature

      
       (Exothermic).
      
    • Heat to reflux for 2 hours. Distill the product, 3,3-bis(bromomethyl)oxetane , as a colorless oil (bp ~80°C at 2 mmHg). Caution: Potent alkylating agent.

  • Spirocyclization:

    • Dissolve 3,3-bis(bromomethyl)oxetane (1.0 eq) and p-toluenesulfonamide (1.0 eq) in Ethanol.

    • Add solid NaOH (2.2 eq) or KOH.

    • Reflux for 16–24 hours. The double displacement forms the N-tosyl spirocycle.

    • Cool and filter the precipitated solid (N-tosyl-2-oxa-6-azaspiro[3.3]heptane). Wash with water to remove salts.

  • Deprotection & Salt Formation (The "Magnesium/Methanol" or "Naphthalene" Method):

    • Dissolve the N-tosyl intermediate in anhydrous methanol.

    • Add Mg turnings (5.0 eq) and a catalytic amount of iodine (initiation).

    • Sonicate or stir vigorously. The reaction is exothermic and generates

      
       gas. Ensure proper venting.
      
    • Once TLC shows consumption, filter off excess Mg.

    • Critical Isolation: Do not evaporate to dryness as the free amine is volatile. Add p-toluenesulfonic acid (1.0 eq) in EtOH directly to the filtrate.

    • Concentrate to induce crystallization of 2-oxa-6-azaspiro[3.3]heptane tosylate .

Protocol B: Synthesis of 2,6-diazaspiro[3.3]heptane (Double Cyclization)

Rationale: Accessing the unprotected diamine is challenging due to polymerization risks. The N,N'-dibenzyl or N-Boc, N-Benzyl route is preferred.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Begin with pentaerythritol tetrabromide .

    • React with p-toluenesulfonamide (2.2 eq) and KOH in EtOH under reflux.

    • This yields the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane .

  • Detosylation (Reductive):

    • Using the Mg/MeOH method (as above) or Sodium Naphthalenide (more aggressive, -78°C) removes both tosyl groups.

    • Alternative: Use Sodium Amalgam (Na/Hg) buffered with

      
       (Classic, but mercury waste issues).
      
  • Functionalization (The "Half-Reaction"):

    • To obtain a mono-protected scaffold (essential for library synthesis), react the free diamine (generated in situ) with exactly 0.9 eq of

      
      .
      
    • Purify via column chromatography to isolate tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate .

Synthetic Pathway Visualization[4]

Synthesis_Workflow SM Tribromoneopentyl Alcohol Inter1 3,3-bis(bromomethyl) oxetane SM->Inter1 NaOH, Reflux (Intramolecular etherification) Inter2 N-Tosyl Spirocycle Inter1->Inter2 TsNH2, NaOH, EtOH (Double displacement) Product 2-oxa-6-azaspiro[3.3] heptane Tosylate Inter2->Product 1. Mg, MeOH (Deprotection) 2. TsOH (Salt Formation)

Caption: Streamlined synthesis of the morpholine bioisostere 2-oxa-6-azaspiro[3.3]heptane isolating the stable tosylate salt.

Case Study: TBI-223 (Tuberculosis)[3]

Context: The Global Alliance for TB Drug Development sought to optimize a linezolid-like oxazolidinone. Challenge: The morpholine ring in early leads showed potential for bone marrow toxicity and moderate solubility. Solution: Replacement of the morpholine with 2-oxa-6-azaspiro[3.3]heptane .[3][4] Outcome:

  • Potency: Maintained antibacterial activity (MIC).

  • PK: Improved solubility and reduced lipophilicity.

  • Safety: The spirocyclic analogue (TBI-223) demonstrated an improved safety margin compared to the morpholine parent.

  • Synthesis: The process was scaled to >100g using the oxetane alkylation route described in Protocol A.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2015).[6] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Sutherland, H. S., et al. (2023).[7] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[2] ACS Omega. [Link]

Sources

Methodological & Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Hindered Azides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wall" in Click Chemistry

Since its introduction by Sharpless and Meldal, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard for modular ligation. However, the reaction's renowned efficiency drops precipitously when applied to sterically hindered azides (e.g., tertiary azides, bulky polymeric scaffolds, or buried protein residues).

For standard primary azides, the reaction is forgiving. For hindered systems, the activation energy barrier for the formation of the critical copper-metallacycle intermediate increases significantly. This leads to stalled reactions, catalyst oxidation, and byproduct formation.

This guide details the optimized protocols specifically designed to overcome these steric barriers, utilizing third-generation accelerating ligands (e.g., BTTAA, BTTES) and "chelating azide" strategies.

Mechanistic Insight: Why Sterics Kill the Catalyst

To solve the problem, we must understand the failure mode. The CuAAC reaction is not a simple concerted process; it relies on a stepwise cycle involving a dinuclear copper intermediate.

The Steric Bottleneck

Steric bulk on the azide (specifically at the


-carbon) destabilizes the transition state during the formation of the Cu(I)-azide-acetylide metallacycle . Because this step is rate-determining for hindered substrates, the catalytic turnover slows down. If the turnover is slower than the rate of Cu(I) oxidation by ambient oxygen, the catalyst "dies" before the reaction completes.
DOT Diagram: The Steric Clash in the Catalytic Cycle

CuAAC_Mechanism Start Cu(I) Source (Stabilized by Ligand) Acetylide Cu(I)-Acetylide Formation Start->Acetylide + Alkyne Coordination Azide Coordination (Reversible) Acetylide->Coordination + Azide Metallacycle Metallacycle Formation (Rate Determining Step) Coordination->Metallacycle Product 1,2,3-Triazole + Regenerated Cu(I) Metallacycle->Product Ring Contraction & Protonolysis Product->Start Cycle Repeats StericBlock STERIC CLASH HERE (Tertiary Azides) StericBlock->Metallacycle

Figure 1: The catalytic cycle of CuAAC. The red hexagon indicates the metallacycle formation step where steric bulk on the azide raises the energy barrier, often stalling the reaction.

Critical Optimization Parameters

For hindered substrates, standard conditions (CuSO₄/Ascorbate in water/tBuOH) are often insufficient. You must manipulate three variables:

A. The Ligand: The Engine of the Reaction

Ligands protect Cu(I) from oxidation and lower the activation barrier.

  • TBTA: The "Classic." Good for organic synthesis but poor for hindered aqueous systems due to low solubility and slower kinetics.

  • THPTA: Water-soluble, faster than TBTA.[1] Good baseline.

  • BTTAA / BTTES: The "Modern Standard." These third-generation ligands (developed by the Wu lab) induce a geometry around the Cu(I) center that significantly accelerates the reaction of hindered substrates compared to TBTA or THPTA. Use BTTAA for the most difficult cases.

B. The "Picolyl Azide" Trick

If a tertiary azide is chemically inert under standard conditions, consider modifying the substrate to a Picolyl Azide . The pyridine nitrogen acts as an internal chelator, recruiting Cu(I) directly to the reaction center, effectively increasing the local catalyst concentration by orders of magnitude.

C. Catalyst Loading & Environment
  • Loading: Increase Cu loading to 5–10 mol% (vs. standard 1 mol%).

  • Solvent: DMSO is the preferred co-solvent for organic hindered azides; it weakly coordinates Cu(I) and stabilizes it.

  • Atmosphere: Strict exclusion of oxygen is mandatory for hindered reactions to prevent catalyst death during the long reaction times.

Protocol 1: Synthesis with Tertiary/Hindered Azides (Organic Phase)

Application: Small molecule synthesis, polymer functionalization.[2] Target Substrate: Tertiary azides (e.g., adamantyl azide) or sterically crowded scaffolds.

Reagents
  • Copper Source: Tetrakis(acetonitrile)copper(I) hexafluorophosphate [Cu(MeCN)4]PF6 (preferred for solubility) or CuI.

  • Ligand: TBTA (if strictly organic) or BTTES (if mixed solvent).

  • Base: DIPEA (N,N-Diisopropylethylamine).[3] Note: DIPEA is preferred over Et3N for hindered systems.

  • Solvent: DMSO or DMF (degassed).

Step-by-Step Methodology
  • Preparation: Dry all glassware. Degas DMSO by sparging with Argon for 15 minutes.

  • Stoichiometry Setup:

    • Azide (1.0 equiv)

    • Alkyne (1.2 equiv)

    • Cu(I) Catalyst (5–10 mol%)

    • Ligand (5–10 mol%, 1:1 ratio with Cu)

  • Ligand-Catalyst Complexation: In a separate vial under Argon, dissolve the Cu(I) salt and Ligand in a minimal amount of degassed DMSO. Stir for 5 mins to form the active complex (solution usually turns yellow/orange).

  • Reaction Initiation:

    • Dissolve Azide and Alkyne in the main reaction vessel (DMSO).

    • Add DIPEA (2.0 equiv).

    • Add the pre-complexed Catalyst solution via syringe.

  • Incubation:

    • Stir at 40–60°C . Heat is often required for tertiary azides.

    • Monitor via LC-MS. Note: TLC is often misleading for tertiary azides as the Rf shift upon triazole formation can be minimal.

  • Workup: Dilute with EtOAc, wash with aqueous NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.

Protocol 2: Bioconjugation of Hindered Sites (Aqueous Phase)

Application: Labeling buried residues in proteins, modifying viscous polymers, or cell-surface labeling. Key Constraint: Must operate in water, low toxicity, low temperature.

Reagents
  • Copper Source: CuSO₄[2][4][5] · 5H₂O (20 mM stock in water).

  • Reducing Agent: Sodium Ascorbate (100 mM stock, freshly prepared).

  • Ligand: BTTAA (50 mM stock in DMSO/Water 1:1). BTTAA is chosen here for its superior kinetics with hindered substrates.

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris (can compete for Cu).

Workflow Diagram (DOT)

Bio_Protocol Step1 1. Premix Cu + Ligand (1:2 Ratio) Step3 3. Add Cu-Ligand Complex Step1->Step3 Step2 2. Mix Biomolecule + Labeling Reagent Step2->Step3 Step4 4. Add Ascorbate (Start Reaction) Step3->Step4 Step5 5. Incubate (1-4 hours) Step4->Step5

Figure 2: Order of addition is critical. Premixing Cu and Ligand ensures the metal is protected before it encounters the biomolecule.

Step-by-Step Methodology
  • Premixing (Critical): In a small tube, mix CuSO₄ (1 vol) and BTTAA Ligand (2 vol). Incubate for 2 minutes. The solution helps protect Cu from disproportionation.

  • Reaction Assembly:

    • To the protein/polymer solution (50–100 µM), add the alkyne/azide tag (5–10 equivalents).

    • Add the Cu-BTTAA premix (Final conc: 100–500 µM Cu).

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5 – 5 mM). Note: Use a higher concentration of ascorbate than usual to combat oxidation over the longer reaction timeframe required for hindered substrates.

  • Incubation: Incubate at room temperature (or 37°C if protein stable) for 1–4 hours.

  • Quenching: Add EDTA (10 mM final) to strip the copper before downstream analysis.

Troubleshooting & Optimization Matrix

VariableStandard ConditionHindered/Tertiary Optimization Why?
Ligand TBTA / THPTABTTAA / BTTES Induces a catalytic geometry that better accommodates steric bulk.
Cu Source CuSO₄ (in situ)[Cu(MeCN)4]PF6 (Organic)Direct use of Cu(I) avoids the lag time of reduction; useful in organic solvents.
Temperature RT40°C - 60°C Overcomes the activation energy barrier imposed by sterics.
Azide Type StandardPicolyl Azide Chelating auxiliary recruits Cu to the reaction site, increasing effective molarity.
Atmosphere Open AirArgon/Nitrogen Slow reactions = longer O₂ exposure = catalyst death. Inert gas is vital.

Safety: Handling Organic Azides

WARNING: Organic azides are potentially explosive.[6][7][8][9]

  • C/N Ratio: Ensure the ratio of (Carbon + Oxygen) / Nitrogen is

    
     3.[8]
    
  • Isolation: Do NOT distill organic azides. Do not concentrate reaction mixtures containing low molecular weight azides to dryness on a rotary evaporator.[6]

  • Metals: Avoid using metal spatulas (risk of shock sensitivity).[8]

  • Waste: Dispose of azide waste separately; do not mix with acids (forms toxic HN₃ gas).

References

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Uttamapinant, C., et al. (2012).[10] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link (Describes BTTAA superiority).

  • Hein, J. E., & Fokin, V. V. (2010).[10] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link

  • Stanford Environmental Health & Safety. "Information on Azide Compounds." Link

Sources

Application Note & Protocols: Incorporating 6-oxa-2-azaspiro[4.5]decane into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

DNA-Encoded Library (DEL) technology has become a cornerstone of modern drug discovery, enabling the synthesis and screening of billions of compounds with remarkable efficiency.[1] A critical factor in the success of DEL campaigns is the structural diversity and quality of the libraries. Historically, DEL chemistry has been dominated by flat, sp2-rich scaffolds. This guide details the rationale and provides validated protocols for incorporating 6-oxa-2-azaspiro[4.5]decane, a novel sp3-rich spirocyclic scaffold, into DELs. The inherent three-dimensional nature of this scaffold is poised to unlock novel chemical space and improve the drug-like properties of library members, potentially leading to higher-quality hits against challenging biological targets.[2] This document provides a comprehensive workflow, from on-DNA conjugation and purification to robust quality control, designed for researchers, scientists, and drug development professionals aiming to enhance their DEL platforms.

The Strategic Imperative for 3D Scaffolds in DEL

The over-reliance on planar, aromatic structures in screening libraries has contributed to challenges in identifying ligands for targets with complex, non-planar binding sites, such as protein-protein interfaces.[3] Increasing the three-dimensionality, or fraction of sp3-hybridized carbons (Fsp3), of screening compounds is a widely recognized strategy to improve clinical success rates.[4] Molecules with higher Fsp3 values often exhibit improved solubility, metabolic stability, and conformational rigidity, which can lead to enhanced potency and selectivity.[2]

Spirocyclic systems, such as 6-oxa-2-azaspiro[4.5]decane, are ideal scaffolds for introducing 3D character into DELs.[2] Their rigid, non-planar structures orient substituents in defined vectors, allowing for a more precise exploration of a target's binding pocket. The incorporation of such scaffolds is a direct response to the need for greater structural and shape diversity in drug discovery libraries.[5]

Scaffold Profile: 6-oxa-2-azaspiro[4.5]decane

The 6-oxa-2-azaspiro[4.5]decane scaffold presents an attractive combination of features for DEL synthesis:

  • Structure and 3D Geometry: A spirocyclic system containing a tetrahydropyran and a piperidine ring fused at a single quaternary carbon. This imparts significant rigidity and a well-defined three-dimensional shape.

  • Reactive Handle: The secondary amine on the piperidine ring serves as a robust and versatile nucleophile for covalent attachment to the DNA headpiece, typically via an acylation reaction.[6]

  • Physicochemical Properties: The inclusion of heteroatoms (oxygen and nitrogen) is expected to maintain favorable aqueous solubility, a critical requirement for on-DNA chemistry and subsequent affinity screening.[7]

Core Workflow: Synthesis and Validation

The successful incorporation of a new building block into a DEL requires a meticulously planned and validated workflow. The process described herein ensures the chemical transformation is efficient, DNA integrity is maintained, and the final product is rigorously characterized.

DEL_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control DNA_Prep Protocol 3.1: DNA Headpiece Activation Conjugation Protocol 3.2: On-DNA Acylation DNA_Prep->Conjugation NHS-activated DNA Scaffold_Prep Scaffold Preparation Scaffold_Prep->Conjugation Spirocycle Solution Purification Protocol 3.3: Purification & Quant Conjugation->Purification Crude Product LCMS Protocol 4.1: LC-MS Analysis Purification->LCMS Purified Conjugate PCR Protocol 4.2: PCR Amplification Test LCMS->PCR Purified_Product Validated DNA-Scaffold Conjugate PCR->Purified_Product Verified Integrity

Figure 1. High-level workflow for spirocycle incorporation.
Protocol 3.1: Preparation of DNA Headpiece for Conjugation

Rationale: To conjugate the amine-containing scaffold, the DNA "headpiece" must be functionalized with a compatible electrophile. An N-hydroxysuccinimide (NHS) ester is a common and effective choice for reacting with primary and secondary amines in aqueous environments, forming a stable amide bond.[8] This protocol assumes a starting DNA oligonucleotide with a 5'-amino modifier.

Materials:

Reagent Supplier Concentration
5'-Amine-Modified Oligonucleotide Standard Vendor 1 mM in nuclease-free H₂O
NHS-PEG4-acid BroadPharm 100 mM in anhydrous DMSO
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Sigma-Aldrich 500 mM in nuclease-free H₂O
Sulfo-NHS Thermo Fisher 500 mM in nuclease-free H₂O
1 M Sodium Bicarbonate Buffer (pH 8.5) In-house 1 M

| Nuclease-free Water | Qiagen | - |

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine 10 µL of 1 mM 5'-amino-DNA, 15 µL of 1 M Sodium Bicarbonate buffer, and 115 µL of nuclease-free water.

  • Add 5 µL of 100 mM NHS-PEG4-acid in DMSO.

  • To activate the carboxylic acid, add 2.5 µL of 500 mM EDC and 2.5 µL of 500 mM Sulfo-NHS. The use of Sulfo-NHS enhances the stability of the active ester in the aqueous buffer.

  • Vortex briefly and incubate at room temperature (20-25°C) for 2 hours with gentle rotation.

  • Purify the resulting NHS-activated DNA immediately using a desalting column (e.g., NAP-10) pre-equilibrated with 10 mM sodium phosphate buffer (pH 7.2). This removes unreacted activation reagents.

  • Quantify the DNA concentration using a NanoDrop spectrophotometer. The product should be used immediately in the next step.

Protocol 3.2: On-DNA Acylation of 6-oxa-2-azaspiro[4.5]decane

Rationale: This is the key coupling step. The reaction is performed in a buffered aqueous solution with an organic co-solvent to ensure the solubility of the spirocyclic scaffold while maintaining the integrity of the DNA. A slightly alkaline pH (8.5-9.0) is used to ensure the secondary amine of the scaffold is deprotonated and thus maximally nucleophilic.[6]

Figure 2. Reaction scheme for scaffold conjugation.
(Note: A placeholder image is used for the final conjugate structure.)

Materials:

Reagent Supplier Concentration
NHS-activated DNA From Protocol 3.1 ~500 µM
6-oxa-2-azaspiro[4.5]decane Enamine 100 mM in anhydrous DMSO
1 M Sodium Borate Buffer (pH 9.0) In-house 1 M
Dimethylformamide (DMF), Anhydrous Sigma-Aldrich -
3 M NaCl In-house 3 M

| Isopropanol, 100% | Fisher Scientific | - |

Procedure:

  • In a new 1.5 mL microcentrifuge tube, add the purified NHS-activated DNA solution (target final concentration of 100 µM).

  • Add 1 M Borate Buffer (pH 9.0) to a final concentration of 100 mM.

  • Add DMF to a final concentration of 20% (v/v). This co-solvent is crucial for the solubility of the hydrophobic scaffold.[9]

  • Add the 6-oxa-2-azaspiro[4.5]decane solution to a final concentration of 10 mM (a 100-fold excess).

  • Adjust the final volume with nuclease-free water.

  • Incubate at room temperature for 4 hours with gentle mixing.

Protocol 3.3: Post-Reaction Purification and Quantification

Rationale: After the coupling reaction, it is essential to remove unreacted spirocycle, hydrolyzed NHS-ester, and organic co-solvents. Ethanol or isopropanol precipitation is a standard and effective method for purifying and concentrating oligonucleotides.

Procedure:

  • To the reaction mixture from Protocol 3.2, add 3 M NaCl to a final concentration of 300 mM.

  • Add 2.5 volumes of cold 100% isopropanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight).

  • Centrifuge at >14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the DNA pellet.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in a desired volume of nuclease-free water or TE buffer.

  • Quantify the final product using a NanoDrop spectrophotometer.

Self-Validating Quality Control (QC)

Robust QC is non-negotiable in DEL synthesis to ensure that the chemical transformations have occurred as intended and that the DNA barcode remains intact for subsequent amplification and sequencing.[3][10]

Protocol 4.1: LC-MS Analysis of the DNA-Scaffold Conjugate

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive proof of successful conjugation by confirming the expected mass of the final product.[11] It is the gold standard for characterizing oligonucleotide conjugates.[12]

Instrumentation & Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent bio-inert UPLC system.[13]

  • MS System: Agilent 6530 Q-TOF or equivalent high-resolution mass spectrometer.

  • Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[12]

  • Mobile Phase B: Methanol.

  • Gradient: 5-30% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Mode: ESI Negative Ion Mode.

Procedure:

  • Dilute a small aliquot of the purified conjugate (from Protocol 3.3) and the starting amino-DNA to a concentration of ~5 µM.

  • Inject 1-5 µL onto the LC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum across the main eluting peak.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass.

  • Compare the observed mass to the calculated theoretical mass.

Expected Results:

Sample Calculated Mass (Da) Observed Mass Shift (Da) Status
Starting 5'-Amino-DNA e.g., 9500.0 N/A Reference
DNA-PEG4-Acid e.g., 9720.2 +220.2 Intermediate
Final DNA-Scaffold Conjugate e.g., 9845.4 +125.2 (from intermediate) Success

(Note: Masses are illustrative and must be calculated for the specific DNA sequence and scaffold used.)

Protocol 4.2: PCR Amplification Test

Rationale: The chemical steps involved in conjugation must not damage the DNA tag to an extent that it cannot be amplified by PCR.[14] This QC step confirms the integrity of the DNA barcode, which is essential for the eventual decoding of the library.[15][16]

PCR_QC cluster_pcr qPCR Reaction cluster_analysis Analysis Input Purified Conjugate (Template) qPCR Add Primers, Polymerase, dNTPs, SYBR Green Input->qPCR Analysis Monitor Fluorescence vs. Cycle Number qPCR->Analysis Thermal Cycling Output Cq Value Comparable to Unmodified Control Analysis->Output Successful Amplification

Figure 3. Workflow for PCR-based quality control.

Materials:

Reagent Description
Purified DNA-Scaffold Conjugate Template DNA
Unmodified DNA Oligonucleotide Positive Control Template
Forward & Reverse Primers Specific to the DNA barcode sequence
qPCR Master Mix (2x) e.g., SYBR Green Master Mix

| Nuclease-free Water | - |

Procedure:

  • Set up a series of qPCR reactions in triplicate for both the DNA-scaffold conjugate and the unmodified control DNA. Use a serial dilution of the template (e.g., 1 nM, 0.1 nM, 0.01 nM) to assess amplification efficiency.

  • A typical 20 µL reaction includes: 10 µL of 2x Master Mix, 1 µL of each primer (10 µM stock), 2 µL of template DNA, and 6 µL of water.

  • Include a no-template control (NTC) to check for contamination.[17]

  • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Analyze the resulting amplification curves and compare the Quantification Cycle (Cq) values.

Acceptance Criteria: The Cq value for the DNA-scaffold conjugate should be within 1-2 cycles of the unmodified control DNA at the same concentration. A significant shift (>2 cycles) may indicate DNA damage or modification that inhibits polymerase activity, requiring troubleshooting of the reaction conditions (e.g., pH, temperature, reagent concentration).[18]

Conclusion

The successful incorporation of 3D-rich scaffolds like 6-oxa-2-azaspiro[4.5]decane is a critical step in advancing the capabilities of DNA-Encoded Library technology. By moving beyond traditional flatland chemistry, researchers can access more biologically relevant chemical space and increase the probability of discovering novel, high-quality starting points for drug discovery programs. The protocols and validation checkpoints detailed in this guide provide a robust framework for integrating this, and other, novel spirocyclic scaffolds into next-generation DELs.

References

  • Vipergen. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. Vipergen. Available from: [Link]

  • Vipergen. Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. Available from: [Link]

  • Roy, A., Koesema, E., & Kodadek, T. (2021). High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles. Angewandte Chemie International Edition, 60(21), 11983-11990. Available from: [Link]

  • Li, Y., et al. (2021). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. RSC Advances. Available from: [Link]

  • Li, Y., et al. (2021). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. RSC Advances. Available from: [Link]

  • Foley, D. J., et al. (2019). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. ResearchGate. Available from: [Link]

  • Foley, D. J., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science. Available from: [Link]

  • Foley, D. J., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science. Available from: [Link]

  • Satz, A. (2022). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries. YouTube. Available from: [Link]

  • Paegel, B. M. (2021). DNA-Encoded Chemistry: Drug Discovery from a Few Good Reactions. Chemical Reviews. Available from: [Link]

  • Spring, D. R., et al. (2020). Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). LCMS Analysis of oligonucleotides. ResolveMass Laboratories Inc. Available from: [Link]

  • Taylor & Francis Online. (2021). Quality Control and Statistical Evaluation of Combinatorial DNA Libraries using Nanopore Sequencing. Taylor & Francis. Available from: [Link]

  • Science of Synthesis. DNA-Compatible Organic Reactions. Thieme. Available from: [Link]

  • CD Genomics. Quality Control in NGS Library Preparation Workflow. CD Genomics. Available from: [Link]

  • Center on Probes for Molecular Mechanotechnology. Protocol for DNA Modification. PMM. Available from: [Link]

  • Silverman, S. K., et al. (2021). DNAzymes for Amine and Peptide Lysine Acylation. ACS Chemical Biology. Available from: [Link]

  • Takeda, S., et al. (2022). Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wang, Y., et al. (2012). Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. Current Protocols in Chemical Biology. Available from: [Link]

  • Separation Science. (2025). Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis. Separation Science. Available from: [Link]

  • Wikipedia. DNA-encoded chemical library. Wikipedia. Available from: [Link]

  • Clark, M. A., et al. (2022). Considerations for achieving maximized DNA recovery in solid-phase DNA-encoded library synthesis. RSC Chemical Biology. Available from: [Link]

  • Waters. LC-MS Analysis of Synthetic Oligonucleotides. Waters. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Polymerase Chain Reaction (PCR). StatPearls. Available from: [Link]

  • Rosenstraus, M., et al. (1999). Quality control of the polymerase chain reaction. Methods in Molecular Medicine. Available from: [Link]

  • U.S. Environmental Protection Agency. (2004). Quality Assurance/Quality Control Guidance for Laboratories Performing PCR Analyses on Environmental Samples. EPA. Available from: [Link]

  • University of Pennsylvania. The Real-Time PCR Core Facility Quality Assurance/Quality Control Guidance. Perelman School of Medicine. Available from: [Link]

Sources

procedure for reductive amination of spirocyclic amines with azidoacetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details a robust, scalable protocol for installing azido-ethyl linkers onto spirocyclic amine scaffolds via reductive amination. Spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly utilized in drug discovery to impart three-dimensional character (Fsp³) and improve metabolic stability compared to flat aromatic structures. The introduction of an azido-ethyl motif serves as a critical "handle" for downstream "Click" chemistry (CuAAC), enabling the synthesis of PROTACs, antibody-drug conjugates (ADCs), or photoaffinity probes.

Key Technical Challenge: Azidoacetaldehyde is thermodynamically unstable and shock-sensitive in its pure form. Furthermore, the steric bulk of spirocyclic amines can impede iminium ion formation. This protocol mitigates these risks by generating the aldehyde in situ from a stable acetal precursor and utilizing Sodium Triacetoxyborohydride (STAB) to ensure chemoselectivity and safety.

Safety Directives (Critical)

WARNING: Azides are energetic materials.[1]

  • Explosion Hazard: Never concentrate azidoacetaldehyde to dryness. It must be maintained in solution.

  • Incompatibility: Do not use halogenated solvents (DCM, DCE) during the synthesis of the azide precursor from sodium azide, as explosive di-azidomethane may form. However, they are permissible for the reductive amination step involving the organic azide, provided the reaction is not left for extended periods (>24h).

  • Acid Warning: Contact between azides and strong acids releases Hydrazoic Acid (

    
    ), which is highly toxic and explosive. Maintain pH control.
    
  • Engineering Controls: All reactions must be performed behind a blast shield in a functioning fume hood.

Reaction Mechanism & Logic

The procedure follows a two-stage "Generate-and-Trap" workflow.

  • Hydrolysis: The stable precursor, 2-azido-1,1-diethoxyethane, is hydrolyzed to release azidoacetaldehyde.

  • Reductive Amination: The aldehyde condenses with the spirocyclic amine to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: STAB (

    
    ) selectively reduces the iminium ion.
    
    • Why STAB? Unlike Sodium Borohydride (

      
      ), STAB is less basic and does not reduce aldehydes/ketones rapidly, preventing the formation of azidoethanol side-products. It also tolerates the azide functionality, unlike catalytic hydrogenation (
      
      
      
      ), which would reduce the azide to a primary amine.
Pathway Diagram (Graphviz)

ReductiveAmination Acetal 2-Azido-1,1-diethoxyethane (Stable Precursor) Aldehyde Azidoacetaldehyde (Unstable Intermediate) Acetal->Aldehyde 1M HCl, 40°C H3O Aq. HCl (Hydrolysis) H3O->Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Spirocyclic Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O Product N-(2-Azidoethyl) Spirocyclic Amine Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Reducing Agent) STAB->Product

Caption: Mechanistic flow from acetal deprotection to selective iminium reduction.

Experimental Protocol

Phase 1: Preparation of Azidoacetaldehyde Solution

Note: Prepare immediately before use.

Reagents:

  • 2-Azido-1,1-diethoxyethane (CAS: 24425-28-3)

  • 1M Hydrochloric Acid (aq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[2][3]

  • Magnesium Sulfate (

    
    )
    

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend 2-azido-1,1-diethoxyethane (1.5 equiv relative to amine) in 1M HCl (10 volumes).

  • Activation: Heat the mixture to 40°C for 2 hours. The solution will become homogenous as ethanol is released and the aldehyde forms.

  • Extraction: Cool to room temperature (RT). Extract the aqueous layer with DCM (3 x 5 volumes).

    • Rationale: STAB is water-sensitive.[2] We must transfer the aldehyde to an organic phase.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 10 minutes. Filter into a clean, dry flask.
    
    • Checkpoint: You now have a solution of azidoacetaldehyde in DCM. Do not concentrate. Use this solution directly in Phase 2.

Phase 2: Reductive Amination[4]

Reagents:

  • Spirocyclic Amine (1.0 equiv)

  • Azidoacetaldehyde solution (from Phase 1, ~1.2 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCM (from Phase 1)

Procedure:

  • Amine Addition: Add the spirocyclic amine (1.0 equiv) directly to the stirred azidoacetaldehyde solution at 0°C.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Rationale: The formation of the iminium ion from sterically hindered spirocyclic amines is slow. AcOH catalyzes this dehydration step.

  • Equilibration: Allow the mixture to stir at 0°C for 15 minutes, then warm to RT for 30 minutes.

    • Mechanistic Insight: This "pre-complexation" time allows the iminium species to build up before the reducing agent is introduced, minimizing direct reduction of the aldehyde.

  • Reduction: Cool back to 0°C. Add STAB (2.0 equiv) portion-wise over 10 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+1 of product; azide absorbance is weak, so rely on the mass).

Phase 3: Workup and Purification
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     until pH > 8.
    
    • Safety: This neutralizes the acetic acid and quenches remaining borohydride.

  • Separation: Separate layers. Extract aqueous phase with DCM (2x).

  • Wash: Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate (carefully, bath <30°C) and purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[4]

    • Eluent: 0-10% MeOH in DCM (or EtOAc/Hexanes depending on amine polarity).

    • Note: Azido-amines are often UV-active if the spirocycle contains a chromophore; if not, use Ninhydrin or Iodine stain.

Data Summary & Troubleshooting

Stoichiometry Table
ComponentRoleEquivalentsNotes
Spirocyclic Amine Limiting Reagent1.0Free base preferred.
Azidoacetaldehyde Electrophile1.5Excess compensates for instability.
AcOH Catalyst1.0Essential for hindered amines.
STAB Reductant2.0Add at 0°C to control exotherm.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of spiro-ringIncrease AcOH to 2.0 equiv; extend "pre-complexation" time to 2h before adding STAB.
Aldehyde Reduction STAB added too fast or too earlyEnsure imine formation time is sufficient. Add STAB slower.
Product Degradation Staudinger-like reactionAvoid phosphine-based workups. Keep away from heat.
Incomplete Hydrolysis Acetal precursor remainsIncrease hydrolysis temp to 60°C (carefully) or time to 4h.

Workflow Visualization

Workflow cluster_prep Phase 1: Precursor Activation cluster_rxn Phase 2: Reductive Amination Step1 Hydrolyze Acetal (1M HCl, 40°C) Step2 Extract into DCM Dry (MgSO4) Step1->Step2 Step3 Add Spirocyclic Amine + AcOH (Catalyst) Step2->Step3 Combined Solution Step4 Stir 30 min (Imine Formation) Step3->Step4 Step5 Add STAB (0°C -> RT, 16h) Step4->Step5 Output Purified Azido-Spirocycle Step5->Output Quench & Purify

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

    • Context: Establishes STAB as the superior reagent for reductive amin
  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Link

    • Context: General properties and compatibility of STAB.[2]

  • Zheng, Y., et al. (2016). "Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. Link

    • Context: Validates the importance of spirocyclic amines in modern medicinal chemistry.
  • University of Pittsburgh. "Safe Handling of Azides." Link

    • Context: Authoritative safety guidelines for handling organic azides and avoiding explosive hazards.[1]

  • Organic Syntheses. "Preparation of Azidoacetaldehyde Diethyl Acetal (2-Azido-1,1-diethoxyethane)." Organic Syntheses, Coll. Vol. 10. Link

    • Context: Source procedure for the stable precursor.

Sources

Application Notes & Protocols: Utilizing Spirocyclic Azides as Rigid Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Bioconjugation

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs.[1] The linker, a critical component connecting the antibody and payload, profoundly influences the ADC's stability, efficacy, and safety profile.[][] Traditional flexible linkers can lead to suboptimal pharmacokinetics and premature payload release, compromising the therapeutic window.[4][5] This document provides a comprehensive guide to the application of spirocyclic azides as rigid linkers to overcome these limitations. By restricting conformational flexibility, spirocyclic structures enhance plasma stability and ensure more efficient delivery of the cytotoxic payload to the target tumor cells.[6] We present the scientific rationale, detailed experimental protocols for conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and robust methods for the characterization of the resulting ADCs.

Introduction: The Critical Role of Linker Rigidity in ADC Design

An ideal ADC linker must be highly stable in systemic circulation to prevent premature release of its toxic payload, which can lead to off-target toxicity.[4][5] Upon internalization into the target cancer cell, the linker should then facilitate the efficient release of the active drug.[] Early generation ADCs often utilized linkers that were unstable in the bloodstream, leading to significant side effects and limiting their therapeutic potential.[4]

The conformational flexibility of traditional long-chain linkers can contribute to this instability and may also lead to the formation of inactive ADC aggregates.[4] Rigid linkers, by contrast, offer a solution to these challenges. Their constrained structures can efficiently separate the antibody and the payload, maintaining their independent functions and improving the overall stability of the conjugate.[7]

Spirocyclic scaffolds, such as spiro[3.3]heptane, are particularly advantageous. The rigid, three-dimensional structure imparted by the spiro center limits the rotational freedom of the linker, which can shield it from enzymatic degradation in the plasma and lead to a more predictable and favorable pharmacokinetic profile.[6] This guide focuses on the use of spirocyclic linkers functionalized with an azide group, enabling highly specific and efficient conjugation to an antibody via bioorthogonal click chemistry.

The Spirocyclic Advantage: A Structural Comparison

The fundamental difference between flexible and rigid linkers lies in their conformational freedom. A typical flexible linker (e.g., a PEG-based chain) can adopt numerous conformations, some of which may expose cleavable sites to plasma enzymes or promote aggregation. A spirocyclic linker drastically reduces this flexibility.

G cluster_0 Flexible Linker cluster_1 Rigid Spirocyclic Linker A Antibody B Payload A->B Flexible Chain (e.g., PEG) High Conformational Freedom C Antibody D Payload C->D Spirocyclic Scaffold Restricted Conformation ADC_Conjugation_Workflow Ab 1. Antibody Modification SPAAC 2. SPAAC Reaction (Click Chemistry) Ab->SPAAC DBCO-Ab Linker_Payload Spirocyclic Azide Linker-Payload Linker_Payload->SPAAC Purification 3. Purification (e.g., SEC) SPAAC->Purification Crude ADC ADC_Final 4. Final ADC Characterization Purification->ADC_Final Purified ADC

Caption: Workflow for ADC synthesis using SPAAC conjugation.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • Spirocyclic azide linker-payload construct

  • Anhydrous DMSO or other suitable organic solvent

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a stock solution of the spirocyclic azide linker-payload construct in DMSO. The concentration should be at least 10-fold higher than the final desired reaction concentration.

  • Conjugation Reaction: a. To the DBCO-modified antibody solution, add a 1.5- to 3-fold molar excess of the spirocyclic azide linker-payload stock solution. b. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability. c. Incubate the reaction at room temperature for 4-16 hours, or at 4°C for 24-48 hours. The optimal time should be determined empirically.

  • Purification: After the reaction is complete, the resulting ADC must be purified to remove unreacted linker-payload and any potential aggregates. Size Exclusion Chromatography (SEC) is a commonly used method for this purpose.

Protocol 3: Characterization of the Final ADC

Rationale: Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC. [8][9]Key parameters to evaluate are the Drug-to-Antibody Ratio (DAR), the presence of aggregates, and the overall structural integrity.

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. [10]Species with a higher DAR are more hydrophobic and will have a longer retention time.

  • Method:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient (e.g., from high to low ammonium sulfate concentration).

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area)

B. Analysis of Purity and Aggregation by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.

  • Method:

    • Inject the purified ADC onto an SEC column.

    • Elute with an isocratic mobile phase (e.g., PBS).

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to aggregates.

    • Calculate the percentage of monomer and aggregate by integrating the respective peak areas. A purity of >95% monomer is typically desired.

C. Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry (MS) provides a precise measurement of the mass of the ADC, confirming successful conjugation and providing data on the distribution of different DAR species. [11]

  • Method:

    • Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.

    • Analyze the deglycosylated ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species. The mass increase from the unconjugated antibody should correspond to the mass of the linker-payload multiplied by the DAR.

Expected Results & Data Presentation

The use of spirocyclic azide linkers is expected to yield ADCs with improved stability and a well-defined DAR.

Table 1: Representative ADC Characterization Data

Characterization MethodParameterResultAcceptance Criteria
HIC-HPLCAverage DAR3.83.5 - 4.0
SEC-HPLCMonomer Purity98.5%> 95%
LC-MSMass ConfirmationConfirmedExpected masses observed
In Vitro Plasma Stability% Intact ADC (48h)> 95%> 90%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Average DAR - Inefficient antibody modification (low DOL).- Insufficient excess of linker-payload.- Short reaction time.- Increase molar excess of DBCO-NHS ester.- Increase molar excess of azide-payload.- Optimize reaction time and temperature.
High Aggregation - Hydrophobicity of the linker-payload.- High concentration of organic solvent.- Suboptimal buffer conditions.- Optimize SEC purification conditions.- Ensure final organic solvent concentration is <10%.- Screen different buffer formulations.
Heterogeneous Product - Non-specific conjugation.- Instability of the linker or payload.- Ensure site-specific modification of the antibody.- Confirm stability of all components before conjugation.

Conclusion

Spirocyclic azide linkers offer a robust strategy for the development of next-generation ADCs with enhanced stability and improved therapeutic indices. [12]Their rigid architecture minimizes conformational flexibility, leading to more predictable pharmacokinetics and reduced premature payload release. [7]The use of SPAAC chemistry allows for a straightforward and highly specific conjugation process under mild conditions. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers and drug developers to successfully implement this promising technology.

References

  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. 8

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). 13

  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. 11

  • Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem. 14

  • Antibody-Drug Conjugate Characterization. Mtoz Biolabs. 9

  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. 10

  • Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-Cl. Benchchem. 15

  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. 7

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. 16

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. 17

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.

  • Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. 4

  • ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.

  • ADC Linker Types: Selection & Design Guide. BOC Sciences.

  • Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. (2023). 5

  • Linker Design. SpiroChem. 12

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. (2016). 1

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). 6

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Spirocyclic Azide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of spirocyclic azide compounds in aqueous buffers. These molecules, while promising scaffolds in drug discovery and chemical biology, often present significant solubility challenges that can impede experimental progress.[1][2] This resource is designed to provide both practical solutions and a deeper understanding of the underlying physicochemical principles.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments. The solutions are presented in a step-by-step format, followed by an expert explanation of the underlying science.

Q1: My spirocyclic azide compound precipitated immediately upon addition to my aqueous buffer. What are my first steps?

A1: Initial Corrective Actions

When immediate precipitation occurs, it suggests that the intrinsic solubility of the compound in the buffer is very low. Before attempting more complex formulation strategies, perform these initial checks:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to dissolve the compound above its known (or expected) solubility limit. Start by aiming for a lower final concentration.

  • Gentle Physical Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer for several minutes or sonicate the sample in a bath sonicator for 5-10 minutes. This increases the interaction between the solute and solvent molecules.

  • Controlled Warming: Gently warm the solution to 37°C. For many compounds, solubility increases with temperature.[3] However, be cautious, as prolonged exposure to heat can degrade sensitive molecules. Always check the compound's stability data first.

  • Prepare a Concentrated Stock in an Organic Solvent: Instead of adding the solid powder directly to the buffer, first dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. Then, add this concentrated stock solution to your aqueous buffer dropwise while vortexing vigorously. This method helps to avoid localized high concentrations of the compound that can trigger precipitation.

Expert Explanation: The solubility of a solid in a liquid is governed by two main factors: the energy required to break the compound's crystal lattice structure and the energy released when the molecule interacts with the solvent (solvation).[4][5] Compounds with high melting points often have strong crystal lattice energy, making them harder to dissolve ('brick-dust' molecules).[6] Direct addition of a hydrophobic powder to a polar solvent like water can lead to aggregation before solvation can occur. Creating a stock solution in a compatible organic solvent pre-dissolves the crystal lattice, allowing for a more gradual and effective transition of individual molecules into the aqueous phase.

Q2: I've prepared a stock solution in DMSO, but my compound still precipitates upon dilution in the buffer. What should I try next?

A2: Systematic Formulation Development

If precipitation still occurs from a stock solution, a more systematic approach is needed. The two most common and effective strategies are pH adjustment (for ionizable compounds) and the use of co-solvents.

Strategy 1: pH Adjustment

Many spirocyclic compounds contain nitrogen heterocycles, which are often weakly basic and thus ionizable.[7][8] The solubility of such compounds is highly dependent on pH.[9]

Step-by-Step Protocol:

  • Determine the pKa of your compound (experimentally or through computational prediction).

  • If the compound is a weak base, adjusting the buffer pH to be approximately 2 units below its pKa will protonate the basic nitrogen, forming a more soluble salt.[9]

  • If the compound is a weak acid, adjust the buffer pH to be 2 units above its pKa to deprotonate it.

  • Prepare a series of buffers with varying pH values around the target pH to determine the optimal solubility.

Expert Explanation: The uncharged form of a molecule is generally less soluble in water than its charged, ionized form. By shifting the pH of the buffer, you can control the equilibrium between the neutral and ionized states of the molecule. For a weakly basic amine (R₃N), lowering the pH increases the concentration of the protonated ammonium salt (R₃NH⁺), which is more polar and exhibits greater solubility in water due to favorable ion-dipole interactions.[8]

Strategy 2: Co-Solvent Optimization

If pH adjustment is not viable or effective, optimizing the concentration of an organic co-solvent in your final buffer can significantly enhance solubility.

Step-by-Step Protocol:

  • Prepare a high-concentration stock of your compound in 100% DMSO, DMF, or NMP.

  • Create a titration series by adding increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10%) to your aqueous buffer.

  • Add your compound stock to each of these co-solvent/buffer mixtures to determine the minimum percentage of co-solvent required to maintain solubility at the desired final concentration.

  • Crucially, run a vehicle control in your assay using the same final concentration of co-solvent to ensure it does not interfere with the biological system.

Expert Explanation: Co-solvents work by reducing the overall polarity of the aqueous medium.[9] Organic solvents like DMSO are miscible with water but are less polar. By adding them to the buffer, you create a solvent environment that is more favorable for solvating hydrophobic or lipophilic molecules, effectively reducing the "energetic cost" of pulling the compound into solution.[3]

Q3: Organic co-solvents like DMSO are affecting the integrity of my cell-based assay. What are some cell-friendly alternatives?

A3: Utilizing Cyclodextrins for Encapsulation

When standard organic co-solvents prove to be toxic or disruptive to the experimental system, cyclodextrins are an excellent alternative.[10][11]

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[10][12]

  • Prepare the Complex:

    • Dissolve the cyclodextrin in your aqueous buffer first. A common starting concentration is 1-5% (w/v).

    • Slowly add your spirocyclic azide compound (either as a solid or from a minimal organic stock) to the cyclodextrin-containing buffer while stirring vigorously.

    • Allow the mixture to equilibrate for several hours or overnight at room temperature to ensure maximum complex formation.

  • Confirm Solubilization: Centrifuge the solution to pellet any remaining insoluble material and measure the concentration of the compound in the supernatant, typically via UV-Vis spectrophotometry.

Expert Explanation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus with a hydrophobic interior and a hydrophilic exterior.[11][12][13] This unique structure allows them to encapsulate non-polar, hydrophobic guest molecules—like many spirocyclic compounds—within their internal cavity.[1][14] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire host-guest complex into solution and dramatically increasing the apparent aqueous solubility of the compound.[]

Q4: My compound is soluble in a low-salt buffer but precipitates when I switch to a high-salt buffer (e.g., PBS at 1X or higher). What is happening?

A4: Counteracting the "Salting-Out" Effect

This phenomenon is known as "salting out" and is a common issue when working with organic molecules in physiological buffers.

Step-by-Step Protocol:

  • Reduce Salt Concentration: Determine the minimum salt concentration required for your experiment and use that. If possible, prepare your compound in a low-salt or salt-free buffer and add it to the final assay medium at the last moment to minimize its time in the high-salt environment.

  • Re-optimize with Co-solvents or Cyclodextrins: The presence of high salt concentrations may require you to increase the percentage of your co-solvent or cyclodextrin to maintain solubility. Re-run the optimization experiments described in Q2 and Q3 using your final high-salt buffer.

  • Switch the Salt: In some cases, the type of salt can influence the magnitude of the salting-out effect. However, for most biological experiments, the buffer composition (like PBS) is fixed.

Expert Explanation: When inorganic salts like NaCl are dissolved in water, the ions (Na⁺ and Cl⁻) become heavily solvated, organizing water molecules around them.[16] This process effectively reduces the amount of "free" water available to solvate your organic compound.[16] At high salt concentrations, there is increased competition for solvent molecules, making the solvation of the less-polar organic compound energetically unfavorable and causing it to precipitate from the solution. This effect is generally more pronounced for larger, more non-polar compounds.[3][17][18]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of spirocyclic azide compounds? Spirocyclic compounds, particularly those used in drug discovery like spirooxindoles, are often large, rigid, and possess significant hydrophobic surface area.[1] While their three-dimensional nature can sometimes disrupt crystal packing and improve solubility compared to flat aromatic systems, high lipophilicity is a common trait.[2][19] The azide group itself is relatively small and does not typically confer significant hydrophilicity. The combination of a large hydrophobic scaffold with a lack of strongly polarizing or ionizable groups is the primary driver of poor aqueous solubility.[5][20]

Q2: How do I choose the right solubilization strategy for my compound and experiment? The optimal strategy depends on the compound's properties and the constraints of your assay. Use the decision tree below (Appendix C) as a guide.

  • If your compound is ionizable: Always try pH adjustment first, as it is often the most effective and least disruptive method.

  • If your assay is robust and short-term: Co-solvents like DMSO are fast and effective.

  • If your assay is sensitive (e.g., long-term cell culture, enzymatic assays): Cyclodextrins are the preferred choice due to their lower toxicity profile.

Q3: What concentration of DMSO or other co-solvents is generally considered safe for cell-based assays? As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, this is highly cell-line dependent. It is imperative to run a vehicle control (your buffer with the same final concentration of the co-solvent) to confirm that the solvent itself does not influence your experimental results (e.g., cell viability, signaling pathways, enzyme activity). For sensitive assays, aiming for a final concentration of ≤0.1% is recommended.

Q4: How do cyclodextrins work to improve solubility? Cyclodextrins are molecular hosts that form inclusion complexes with guest molecules.[11][12] They have a bucket-like shape with a non-polar, hydrophobic interior and a polar, hydrophilic exterior. A poorly soluble hydrophobic molecule can partition into the hydrophobic cavity, shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved in water.[13][]

Q5: Can I prepare a high-concentration stock solution of my compound? How should I store it? Yes, preparing a concentrated stock is standard practice.

  • Solvent: Use a high-purity, anhydrous solvent in which your compound is freely soluble, such as DMSO or DMF. Aim for a concentration of 10-50 mM.

  • Storage: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and compound degradation. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, potentially causing precipitation.

Appendices

Appendix A: Experimental Protocols

Protocol 1: pH Screening for Solubility

  • Prepare 1 mL aliquots of your buffer at a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).

  • Add a pre-weighed, equal amount of your solid compound to each tube, ensuring the amount exceeds the expected solubility limit to create a saturated solution.

  • Incubate the tubes on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Centrifuge all samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the measured solubility against the buffer pH to identify the optimal pH range.

Protocol 2: Cyclodextrin Complexation by Kneading Method

  • Weigh out your spirocyclic azide compound and a molar excess (typically 2-5 fold) of HP-β-cyclodextrin.

  • Place the powders in a mortar. Add a small amount of a solvent blend, such as water/ethanol (1:1), to create a thick, paste-like consistency.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste under vacuum to remove the solvents completely.

  • The resulting powder is the cyclodextrin-inclusion complex, which should exhibit enhanced aqueous solubility.

Appendix B: Reference Tables

Table 1: Common Co-solvents for Aqueous Buffers

Co-solventPropertiesTypical Starting Conc.Considerations & Cautions
DMSO Aprotic, highly polar0.1 - 1% (v/v)Can be toxic to cells at >0.5%. May interfere with some enzymatic assays.
Ethanol Protic, polar1 - 5% (v/v)Can cause protein precipitation at higher concentrations. Volatile.
DMF Aprotic, polar0.1 - 1% (v/v)Higher toxicity than DMSO. Use with caution.
PEG 400 Polyether5 - 20% (v/v)Generally low toxicity. Can increase viscosity of the solution.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin TypePropertiesApplication Notes
β-Cyclodextrin (β-CD) Natural, low costLimited aqueous solubility (~1.85 g/100 mL).[12]
Hydroxypropyl-β-CD (HP-β-CD) Modified, high solubilityVery high aqueous solubility (>60 g/100 mL). Low toxicity, widely used in formulations.[10][12]
Sulfobutylether-β-CD (SBE-β-CD) Modified, high solubilityHigh aqueous solubility. Anionic nature can aid complexation with cationic drugs.[12]
Methyl-β-CD (M-β-CD) Modified, high solubilityCan extract cholesterol from cell membranes; often used for this purpose experimentally.
Appendix C: Visualization

// Graph layout settings graph [splines=ortho, nodesep=0.6, ranksep=0.5];

// Node definitions start [label="Start: Compound precipitates\nin aqueous buffer", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Level 1 q_ionizable [label="Is the compound\nionizable (acidic/basic)?", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

// Level 2 ph_adjust [label="Strategy: pH Adjustment\nAdjust buffer pH ~2 units\naway from pKa", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; q_assay_compat [label="Is an organic co-solvent\ncompatible with the assay?", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

// Level 3 success1 [label="Success:\nCompound Soluble", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; cosolvent [label="Strategy: Co-solvents\nTitrate DMSO, Ethanol, or PEG\n(start at 0.1-1%)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; cyclodextrin [label="Strategy: Cyclodextrins\nUse HP-β-CD or SBE-β-CD\n(start at 1-5% w/v)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Level 4 success2 [label="Success:\nCompound Soluble", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; success3 [label="Success:\nCompound Soluble", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Edges start -> q_ionizable; q_ionizable -> ph_adjust [label=" Yes"]; q_ionizable -> q_assay_compat [label="No / Unknown "]; ph_adjust -> success1 [label="If successful"]; ph_adjust -> q_assay_compat [label="If fails"];

q_assay_compat -> cosolvent [label=" Yes"]; q_assay_compat -> cyclodextrin [label="No "];

cosolvent -> success2; cyclodextrin -> success3; } enddot Caption: Decision tree for selecting a solubilization strategy.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • SOLUBILITY.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions.
  • Solubility 4 How Salinity affects the aqueous solubility of organic compounds. YouTube.
  • Does salt affect the solubility of organic solvents in water?. Quora.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. PMC.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC.
  • Improving solubility via structural modification. ResearchGate.
  • Solving the Problem of Insolubility: Part I. The Medicine Maker.
  • strategies to increase solubility and bioavailability of drugs. ResearchGate.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Amine. Wikipedia.

Sources

Technical Support Center: Troubleshooting Low Yields in Click Reactions with Spirocyclic Azides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of achieving high yields in click reactions involving spirocyclic azides. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The Challenge of Spirocyclic Azides in Click Chemistry

Spirocyclic scaffolds are of increasing interest in drug discovery due to their rigid, three-dimensional structures which can provide exquisite control over the spatial arrangement of pharmacophoric elements. However, the very nature of these compact and often sterically congested frameworks can present challenges for chemical transformations, including the otherwise robust azide-alkyne cycloaddition, or "click" reaction. The steric bulk of the spirocyclic core can hinder the approach of the azide to the alkyne, potentially leading to lower reaction rates and yields. This guide will help you navigate these challenges for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions.

General Troubleshooting Workflow

When encountering low yields with spirocyclic azides, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the issue.

TroubleshootingWorkflow cluster_cuaac CuAAC Troubleshooting cluster_spaac SPAAC Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Integrity (Azide, Alkyne, Solvents, Catalyst) start->check_reagents reaction_type Reaction Type? check_reagents->reaction_type optimize_cuaac Optimize CuAAC Conditions catalyst_ligand Screen Catalyst/Ligand System optimize_cuaac->catalyst_ligand optimize_spaac Optimize SPAAC Conditions alkyne_choice Select a More Reactive Strained Alkyne optimize_spaac->alkyne_choice cuaac CuAAC reaction_type->cuaac CuAAC spaac SPAAC reaction_type->spaac SPAAC cuaac->optimize_cuaac spaac->optimize_spaac solvent_temp Adjust Solvent and Temperature catalyst_ligand->solvent_temp concentration Increase Reactant Concentration solvent_temp->concentration analysis Monitor Reaction Progress (TLC, LC-MS, NMR) concentration->analysis spaac_solvent_temp Optimize Solvent and Temperature alkyne_choice->spaac_solvent_temp spaac_concentration Increase Reactant Concentration spaac_solvent_temp->spaac_concentration spaac_concentration->analysis success High Yield Achieved analysis->success

A general workflow for troubleshooting low-yield click reactions.

Frequently Asked Questions (FAQs)

Q1: How does the spirocyclic core affect the reactivity of the azide?

The primary influence of the spirocyclic core is steric hindrance.[1] The rigid, three-dimensional nature of the spirocycle can shield the azide functional group, making it more difficult for the alkyne (and the copper catalyst in CuAAC) to approach for the cycloaddition to occur.[2] This can lead to significantly slower reaction rates compared to less hindered azides like benzyl azide.[1] The degree of hindrance will depend on the specific spirocyclic system and the position of the azide group.

Q2: Should I use CuAAC or SPAAC for my spirocyclic azide?

The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on several factors:

  • Steric Hindrance: CuAAC is generally more tolerant of steric bulk than SPAAC.[1] The copper catalyst can coordinate to both the azide and alkyne, bringing them into proximity and facilitating the reaction even with hindered substrates.[3] SPAAC relies on the inherent reactivity of the strained alkyne, which can be more sensitive to steric clashes with a bulky azide.[1]

  • Biocompatibility: If your application involves live cells or other biological systems, SPAAC is the preferred method as it avoids the use of a cytotoxic copper catalyst.[][5]

  • Availability of Reagents: A wide variety of terminal alkynes are commercially available for CuAAC. The range of strained alkynes for SPAAC is more limited and they can be more expensive.

For highly hindered spirocyclic azides where biocompatibility is not a concern, optimizing a CuAAC reaction is often the most promising approach.

Q3: What are the most common side reactions to be aware of?

In CuAAC , the most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[6] This is promoted by the presence of oxygen and can be minimized by thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the reduction of the azide to an amine by the reducing agent (e.g., sodium ascorbate) used to generate the active Cu(I) catalyst.

In SPAAC , the reaction is generally very clean with minimal side products due to the bioorthogonal nature of the reactants.[] The main challenge is typically slow or incomplete conversion rather than the formation of byproducts.

Detailed Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q4: My CuAAC reaction with a spirocyclic azide is giving a low yield. What are the most common causes and how can I troubleshoot this?

Low yields in CuAAC with sterically hindered substrates like spirocyclic azides often stem from inefficient catalyst activity or slow reaction kinetics.[1][2] Here’s a systematic approach to troubleshooting:

1. Catalyst System Optimization:

  • Choice of Copper Source and Ligand: The combination of the copper source and a stabilizing ligand is critical. For sterically demanding substrates, specialized ligands can significantly accelerate the reaction.[2] Polydentate ligands are often more effective.[1]

    • Recommendation: If you are using a simple CuSO₄/sodium ascorbate system, consider switching to a pre-formed Cu(I) source like CuBr or CuI, or incorporating a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). Some copper(I) N-heterocyclic carbene (NHC) complexes have shown particular efficacy with hindered substrates.[3]

2. Reaction Conditions:

  • Solvent: Ensure all reactants are fully soluble in the chosen solvent system. Common solvents include mixtures of water with t-butanol, DMSO, or DMF. For poorly soluble substrates, a higher proportion of the organic solvent may be necessary.

  • Temperature: Increasing the reaction temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier for sterically hindered substrates.[1]

  • Concentration: If the reaction is too dilute, increasing the concentration of the reactants can improve the reaction rate.

  • Inert Atmosphere: As mentioned, thoroughly degas your solvents and maintain an inert atmosphere to prevent catalyst oxidation and alkyne homocoupling.[6]

3. Reagent Stoichiometry and Purity:

  • Excess of One Reagent: Using a slight excess (1.1-1.5 equivalents) of the less sterically hindered or more readily available reactant (usually the alkyne) can help drive the reaction to completion.

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-5 mol% to 10 mol% may be beneficial.[2]

  • Reducing Agent: Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time. An insufficient amount of active reducing agent will lead to catalyst inactivation.

Catalyst/Ligand System Key Features Recommended for
CuSO₄ / Sodium Ascorbate Simple, inexpensive, works well for many substrates.Initial screening, unhindered substrates.
Cu(I) salts (CuBr, CuI) No reducing agent needed, but sensitive to oxidation.Reactions where reducing agents might interfere.
CuSO₄ / Ascorbate + THPTA/TBTA Ligands stabilize Cu(I), accelerate the reaction, and reduce cell toxicity.Bioconjugation, moderately hindered substrates.
[Cu(CH₃CN)₄]PF₆ A common Cu(I) source, often used with ligands.General purpose, good starting point for optimization.
Cu(I)-NHC Complexes Highly active catalysts, effective for sterically demanding substrates.Very hindered spirocyclic azides or other challenging substrates.

Table 1: Comparison of common CuAAC catalyst systems.

Protocol: Optimized CuAAC for a Sterically Hindered Spirocyclic Azide
  • Reagent Preparation:

    • Prepare stock solutions of your spirocyclic azide (1.0 equivalent) and terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of CuSO₄ (e.g., 0.5 M in water) and a stock solution of THPTA (e.g., 2.5 M in water).

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel, add the spirocyclic azide solution.

    • Add the alkyne solution.

    • In a separate tube, premix the CuSO₄ solution (5-10 mol%) and the THPTA solution (in a 1:5 copper to ligand ratio). Let this mixture stand for a few minutes.

    • Add the premixed catalyst-ligand solution to the azide and alkyne mixture.

    • Initiate the reaction by adding the sodium ascorbate solution (10-20 mol%).

    • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

CuAAC_Mechanism Alkyne Alkyne Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide Coordination Cu_I_cat Cu(I) Catalyst Cu_I_cat->Cu_acetylide Metallacycle Six-membered Metallacycle Intermediate Cu_acetylide->Metallacycle Coordination Azide Azide Azide->Metallacycle Triazole_product 1,4-Disubstituted Triazole Metallacycle->Triazole_product Ring Contraction & Protonolysis Cu_I_cat2 Cu(I) Catalyst

Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q5: My SPAAC reaction with a spirocyclic azide is very slow or incomplete. What can I do to improve the yield?

The rate of a SPAAC reaction is highly dependent on the structure of the strained alkyne.[][7] For a sterically demanding spirocyclic azide, choosing a more reactive cyclooctyne is the most effective way to improve reaction kinetics.

1. Choice of Strained Alkyne:

  • Reactivity: The reactivity of strained alkynes generally follows the order: DIBO < BCN < DBCO.[8] If you are using a less reactive cyclooctyne and observing slow conversion, switching to a more reactive one like DBCO can significantly increase the reaction rate.

2. Reaction Conditions:

  • Solvent: As with CuAAC, ensure complete solubility of both reactants. SPAAC is often performed in aqueous buffers like PBS for bioconjugation, but organic co-solvents (e.g., DMSO, methanol) can be used to improve the solubility of hydrophobic substrates.

  • Temperature: While SPAAC proceeds readily at room temperature, gentle heating (e.g., to 37-40 °C) can accelerate the reaction with challenging substrates.

  • Concentration: Increasing the concentration of the reactants will lead to a faster reaction rate.

3. Introducing a Linker:

  • If possible, introducing a flexible linker (e.g., a short PEG chain) between the spirocyclic core and the azide group can reduce steric hindrance and improve the accessibility of the azide for reaction.[9]

Strained Alkyne Relative Reactivity Key Features
DIBO ModerateGood stability and reactivity.
BCN HighBalances high reactivity with a small size.[8]
DBCO Very HighOne of the most reactive cyclooctynes for SPAAC.[8]

Table 2: Comparison of common strained alkynes for SPAAC.

Protocol: SPAAC with a Sterically Hindered Spirocyclic Azide
  • Reagent Preparation:

    • Prepare stock solutions of your spirocyclic azide (1.0 equivalent) and a highly reactive strained alkyne like a DBCO derivative (1.0-1.5 equivalents) in a suitable solvent (e.g., DMSO or an aqueous buffer).

  • Reaction Setup:

    • In a reaction vessel, dissolve the spirocyclic azide in the chosen solvent.

    • Add the strained alkyne solution.

    • Stir the reaction at room temperature or 37 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or NMR.[10]

    • Due to the high efficiency and clean nature of SPAAC, purification may be simplified. If one reagent is used in excess, it may need to be removed by chromatography or size-exclusion methods.

SPAAC_Mechanism Azide Azide Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne Strained Alkyne Strained_Alkyne->Transition_State Triazole_product Triazole Product Transition_State->Triazole_product

Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. Available at: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available at: [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • CuAAC reactions of sterically hindered azides. Semantic Scholar. Available at: [Link]

  • (PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. ResearchGate. Available at: [Link]

  • (PDF) Review Article: Evaluation and application of click reaction. ResearchGate. Available at: [Link]

  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Semantic Scholar. Available at: [Link]

  • Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Preprints.org. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available at: [Link]

  • Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. Available at: [Link]

  • Optimization of a ligand immobilization and azide group endcapping concept via "Click-Chemistry" for the preparation of adsorbents for antibody purification. PubMed. Available at: [Link]

  • An optimal "Click" formulation strategy for antibody-drug conjugate synthesis. PubMed. Available at: [Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. MDPI. Available at: [Link]

  • Click Chemistry in Proteomic Investigations. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of Tertiary Spiro-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tertiary spiro-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these structurally complex molecules. As compounds with rigid, three-dimensional architectures and basic nitrogen centers, spiro-amines require carefully considered purification strategies.[1] This document provides in-depth, experience-driven guidance in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Part 1: Initial Assessment & Strategy Selection

Before proceeding with any purification technique, a thorough initial assessment of your crude material is critical. This initial analysis will guide you toward the most efficient and effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: I have a crude reaction mixture containing my tertiary spiro-amine. Where do I start?

A1: Start with a simple liquid-liquid extraction and Thin Layer Chromatography (TLC) analysis.

  • Acid-Base Extraction: Perform a preliminary acid-base workup.[2][3] Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your tertiary amine should move into the aqueous layer as a protonated salt, leaving many non-basic impurities behind.[4] Then, basify the aqueous layer (e.g., with 1M NaOH or NaHCO3) and extract your amine back into an organic solvent. This step alone can significantly clean up your material.

  • TLC Analysis: Run a TLC of the crude material and the acid-washed organic layer. This will help you identify your product spot and assess the polarity of the impurities. To prevent streaking, which is common with amines on silica, add a small amount (0.1-1%) of triethylamine (Et3N) or ammonium hydroxide to your TLC mobile phase.[5][6]

Q2: How do I choose between chromatography, crystallization, or another method?

A2: Your choice depends on the nature of your product and its impurities. The following decision tree provides a general guideline.

G Start Crude Spiro-Amine Sample IsSolid Is the crude product a solid? Start->IsSolid TLC_Check Are spots well-separated on TLC (Rf > 0.1)? IsSolid->TLC_Check No (Oil) Crystallize Attempt Recrystallization / Salt Formation IsSolid->Crystallize Yes Chromatography Proceed with Flash Chromatography TLC_Check->Chromatography Yes Polar_Impurity Are impurities highly polar or non-basic? TLC_Check->Polar_Impurity No (Baseline/Streak) Extraction Use Acid-Base Extraction for Bulk Purity Polar_Impurity->Chromatography No Polar_Impurity->Extraction Yes

Caption: Initial Purification Strategy Decision Tree.

Part 2: Troubleshooting Flash Chromatography

Flash chromatography is a primary tool for purifying spiro-amines, but their basicity can cause issues with standard silica gel.[7][8][9][10]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Severe Peak Tailing / Streaking on TLC and Column The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[11]1. Add a Basic Modifier: Incorporate 0.1-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) into your mobile phase to compete for the acidic sites.[5][12] 2. Use a Different Stationary Phase: Switch to amine-functionalized silica, which is designed for purifying basic compounds, or consider using neutral alumina.[6][11]
Product Does Not Elute from the Column The compound is too polar for the chosen solvent system, or it has irreversibly bound to the silica.1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system).[5] 2. Flush with Modified Solvent: If a gradient fails, try flushing the column with your mobile phase containing a higher concentration of basic modifier (e.g., 5-10% Et3N) or even a small amount of acetic acid for very stubborn cases, though this requires careful subsequent removal.[5]
Poor Separation from a Structurally Similar Impurity The selectivity of the solvent system is insufficient to resolve the compounds. This is common with stereoisomers.[1]1. Change Solvent System: Switch to a solvent system with different chemical properties (e.g., from Ethyl Acetate/Hexanes to Acetone/Toluene).[5] 2. Try Reversed-Phase: If normal phase fails, reversed-phase chromatography (C18 silica) with a mobile phase like Acetonitrile/Water (often with a modifier like formic acid or ammonia) can provide different selectivity.[6][12]
Sample Crashes Out at the Top of the Column The compound has poor solubility in the initial mobile phase.Use Dry Loading: Dissolve the crude material in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.[1]
Workflow for Optimizing Amine Chromatography

G cluster_0 Method Development cluster_1 Column Preparation & Execution TLC 1. Run TLC with Mobile Phase + 1% Et3N Rf_Check 2. Is target Rf ~0.3? TLC->Rf_Check Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Pack_Column 3. Pack Column with Slurry in Mobile Phase Rf_Check->Pack_Column Yes Adjust_Solvent->TLC Re-test Load_Sample 4. Load Sample (Wet or Dry Loading) Pack_Column->Load_Sample Elute 5. Elute with Mobile Phase (+1% Et3N) Load_Sample->Elute Collect 6. Collect & Analyze Fractions Elute->Collect

Caption: Flash Chromatography Workflow for Tertiary Amines.

Part 3: Purification via Crystallization and Salt Formation

Crystallization can be an exceptionally powerful purification method, often yielding material of very high purity and allowing for the separation of stereoisomers.[13] For amines that are oils or reluctant to crystallize, forming a salt is a highly effective strategy.[6][14]

Frequently Asked Questions (FAQs)

Q1: My tertiary spiro-amine is an oil. How can I get it to crystallize?

A1: Convert the amine to a salt. The introduction of ionic character dramatically increases the crystal lattice energy, often promoting crystallization.

  • Method: Dissolve your crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of an acid, such as HCl in diethyl ether or trifluoroacetic acid (TFA), dropwise until precipitation is complete.[6][15] The resulting ammonium salt can then be isolated by filtration. You can regenerate the free amine later by dissolving the salt in water and adding a base.

Q2: How do I choose a solvent for recrystallizing my free amine or its salt?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[14]

  • Screening: Test the solubility of a small amount of your compound in various solvents of different polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

  • Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then allow to cool slowly.[14]

Q3: I formed a salt, but it precipitated as an oil or amorphous solid. What should I do?

A3: This is common and indicates that the conditions are not yet optimal for crystal growth.

  • Change the Acid: The choice of counter-ion matters. If the hydrochloride salt is problematic, try forming the salt of a different acid, such as HBr, sulfuric acid, or an organic acid like tartaric or oxalic acid.[6]

  • Slow Down Crystallization: Rapid precipitation traps impurities. Try cooling the solution very slowly, scratching the inside of the flask with a glass rod to create nucleation sites, or adding a tiny seed crystal of pure product if available.

Part 4: Appendix: Key Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate a tertiary amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (1.0 g) in an organic solvent (50 mL) such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add 1M aqueous HCl (25 mL) to the separatory funnel. Stopper the funnel, shake vigorously for 30 seconds, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains your protonated amine salt) into a clean Erlenmeyer flask. Wash the remaining organic layer (containing neutral impurities) with another portion of 1M HCl (15 mL) and combine the aqueous layers.

  • Back-Wash (Optional): To remove any residual neutral compounds from the acidic aqueous layer, add a small amount of fresh organic solvent (15 mL), shake, and discard the organic layer.[16]

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH or saturated NaHCO3 solution while stirring until the pH is >10 (check with pH paper). This neutralizes the acid and deprotonates your amine salt, regenerating the free amine.

  • Final Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the free amine with three portions of fresh organic solvent (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified tertiary spiro-amine.

Protocol 2: Amine Salt Formation for Crystallization

This protocol describes the formation of a hydrochloride salt, a common method to induce crystallization.[6][14]

  • Dissolution: Dissolve the purified (or semi-purified) free amine (1.0 g) in a minimal amount of a suitable solvent like diethyl ether or EtOAc (10-20 mL). The solvent should not react with HCl.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should begin to form immediately.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. Adding a slight excess is acceptable.

  • Isolation: Stir the resulting slurry for 15-30 minutes, then collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh diethyl ether to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum to remove residual solvent. The resulting crystalline solid is often more stable and easier to handle than the free amine.

References

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents.
  • Reddit. r/Chempros - Amine workup. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Modus Technologies. Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of California, Los Angeles. Acid-Base Extraction. [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Reddit. r/chemhelp - Chromotography with free amines?. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns of Spiro[4.5]decane Azide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive towards molecules with greater three-dimensional complexity to enhance target specificity and improve pharmacokinetic profiles.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a valuable structural motif in this pursuit.[2][3] Their rigid, well-defined conformations can optimize the presentation of pharmacophoric elements, leading to improved efficacy and selectivity.[1][4] The spiro[4.5]decane framework, in particular, offers a versatile and synthetically accessible core for the development of novel therapeutic agents.

The introduction of an azide (-N₃) group to this scaffold further expands its utility, serving as a versatile chemical handle for "click" chemistry, a bioorthogonal ligation tool, or as a key pharmacophore itself. Understanding the gas-phase behavior of these complex structures under high-resolution mass spectrometry (HRMS) conditions is paramount for their unambiguous identification, metabolite profiling, and quality control during the drug development process.[5][6]

This guide provides a comprehensive comparison of the expected ESI-HRMS fragmentation patterns of spiro[4.5]decane azide derivatives. We will delve into the mechanistic rationale behind the fragmentation, provide a robust experimental protocol for data acquisition, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Pillar 1: Mechanistic Insights into Fragmentation Pathways

The fragmentation of spiro[4.5]decane azide derivatives in the gas phase is governed by the interplay between the spirocyclic core and the energetic azide moiety. Under electrospray ionization (ESI) conditions, we primarily expect to observe even-electron species, such as the protonated molecule [M+H]⁺.[7] The subsequent fragmentation, induced by collision-induced dissociation (CID), will proceed through pathways that favor the formation of stable product ions.[8]

Core Fragmentation Pathways

Two primary fragmentation pathways can be postulated for a generic spiro[4.5]decane azide, originating from the protonated precursor ion:

Pathway A: Azide-Driven Fragmentation

The azide group is highly energetic and prone to facile elimination of molecular nitrogen (N₂). This is a common fragmentation route for many organic azides.[9]

  • Initial Loss of N₂: The protonated molecule [M+H]⁺ readily loses a neutral N₂ molecule (28.0061 Da), forming a highly reactive nitrenium ion intermediate.

  • Rearrangement and Stabilization: This intermediate can then undergo rearrangement. A plausible route is a ring expansion via migration of an adjacent C-C bond, leading to the formation of a more stable, resonance-stabilized cyclic iminium ion.

Pathway B: Spirocyclic Core Fragmentation

The spirocyclic system itself can direct fragmentation, often through charge-remote processes or rearrangements that relieve ring strain.[10]

  • Ring Opening: Cleavage of the bonds at the spirocyclic center or adjacent to it can lead to ring-opened intermediates. For instance, a retro-Diels-Alder (RDA) type reaction, if an appropriate degree of unsaturation exists, or other pericyclic reactions can occur.[10]

  • Sequential Losses: Following ring opening, the molecule can undergo sequential losses of neutral hydrocarbon fragments from the cyclopentane or cyclohexane rings.

The competition between these pathways will be influenced by the position of the azide group and the presence of other substituents on the spiro[4.5]decane core.

Comparative Fragmentation of Positional Isomers

Let's consider two hypothetical positional isomers to illustrate how the fragmentation pattern can be used for structural elucidation: 2-azidospiro[4.5]decane (Isomer 1) and 8-azidospiro[4.5]decane (Isomer 2) .

  • Isomer 1 (Azide on Cyclopentane Ring): We hypothesize that upon loss of N₂, the resulting nitrenium ion on the five-membered ring could induce a specific rearrangement involving the spiro-carbon, potentially leading to a unique set of fragment ions compared to Isomer 2.

  • Isomer 2 (Azide on Cyclohexane Ring): The fragmentation of this isomer would likely proceed through the formation of a six-membered cyclic iminium ion after N₂ loss, which would be thermodynamically more stable than a five-membered equivalent, thus favoring this pathway. Subsequent fragmentation of this iminium ion via retro-synthetic pathways would yield characteristic product ions.

The following diagram illustrates these proposed competitive fragmentation pathways.

G cluster_precursor Precursor Ion Generation cluster_path_a Pathway A: Azide-Driven cluster_path_b Pathway B: Spirocyclic Core precursor Spiro[4.5]decane Azide Derivative protonated [M+H]⁺ precursor->protonated ESI+ loss_n2 Loss of N₂ (-28.0061 Da) protonated->loss_n2 ring_opening Ring Opening/ Retro-Diels-Alder type protonated->ring_opening nitrenium Nitrenium Ion Intermediate loss_n2->nitrenium rearrangement Rearrangement/ Ring Expansion nitrenium->rearrangement iminium Stable Cyclic Iminium Ion rearrangement->iminium fragmentation_core Sequential Neutral Losses (e.g., C₂H₄, C₃H₆) ring_opening->fragmentation_core

Caption: Competing fragmentation pathways for protonated spiro[4.5]decane azide derivatives.

Pillar 2: A Self-Validating Experimental Protocol

To acquire high-quality, reproducible HRMS data, a meticulously designed experimental protocol is essential. This protocol is designed to be self-validating by incorporating systematic steps for instrument calibration, method optimization, and data acquisition.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a resolution of >60,000 FWHM and mass accuracy < 5 ppm.[5][11]

  • Ion Source: Heated Electrospray Ionization (H-ESI) source.

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system for sample introduction.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare a stock solution of the spiro[4.5]decane azide derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Create a working solution for infusion by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

  • Instrument Calibration and Setup:

    • Perform the manufacturer's recommended external and internal mass calibration procedures to ensure high mass accuracy.

    • Set the H-ESI source parameters. Typical starting conditions:

      • Sheath Gas Flow Rate: 35 units

      • Aux Gas Flow Rate: 10 units

      • Spray Voltage: 3.5 kV (positive ion mode)

      • Capillary Temperature: 320 °C

      • Vaporizer Temperature: 300 °C

  • Full Scan MS (MS¹) Data Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data in Full Scan mode over a mass range of m/z 50-500 to identify the protonated precursor ion [M+H]⁺.

    • Confirm the elemental composition of the precursor ion using the high-resolution accurate mass data.

  • Tandem MS (MS²) Method Development:

    • Set up a product ion scan experiment targeting the m/z of the [M+H]⁺ ion identified in the previous step.

    • Perform a collision energy (CE) ramp experiment (e.g., stepping from 10 to 40 eV) to determine the optimal CE for generating a rich fragmentation spectrum. The goal is to observe both the precursor ion and a good distribution of product ions.

  • Data-Dependent Acquisition (DDA) for Complex Samples (Optional):

    • For analyzing mixtures or metabolite samples, a DDA method can be employed. The instrument is set to trigger MS² scans on the most intense ions detected in the MS¹ survey scan.

The following diagram outlines this experimental workflow.

G start Start: Sample Preparation calib calib start->calib ms1 Full Scan MS¹ Acquisition (Identify [M+H]⁺) calib->ms1 confirm Confirm Elemental Composition ms1->confirm ms2_dev MS² Method Development (Collision Energy Ramp) confirm->ms2_dev ms2_acq Product Ion Scan (MS²) (Acquire Fragmentation Spectrum) ms2_dev->ms2_acq end End: Data Analysis ms2_acq->end

Caption: Experimental workflow for HRMS analysis.

Pillar 3: Data Interpretation and Comparative Analysis

Accurate interpretation of the HRMS data is critical for distinguishing between isomers and confirming structures.

Data Analysis Workflow
  • Precursor Ion Analysis: Using the Full Scan MS¹ data, extract the exact mass of the [M+H]⁺ ion. Use mass analysis software to calculate the elemental composition, ensuring the mass error is below 5 ppm.

  • Product Ion Analysis: Analyze the MS² spectrum to identify the major fragment ions.

  • Propose Fragmentation Pathways: Assign structures to the observed fragment ions and propose logical fragmentation pathways, as discussed in Pillar 1. The accurate mass of the fragments is key to determining their elemental composition and validating the proposed structures.

  • Comparative Analysis: When comparing isomers, look for "diagnostic" fragment ions—ions that are uniquely present or significantly more abundant in the spectrum of one isomer versus another.

Hypothetical Data Summary

The table below presents a hypothetical comparison of the expected HRMS data for our two isomers. (Note: Exact masses are calculated for C₁₀H₁₇N₃).

Parameter Isomer 1 (2-azidospiro[4.5]decane) Isomer 2 (8-azidospiro[4.5]decane)
Formula C₁₀H₁₇N₃C₁₀H₁₇N₃
[M+H]⁺ Exact Mass 180.1501180.1501
Primary Fragment [M+H-N₂]⁺ (m/z 152.1440)[M+H-N₂]⁺ (m/z 152.1440)
Diagnostic Ion 1 m/z 124.1123 (Proposed: [C₈H₁₄N]⁺)m/z 110.0966 (Proposed: [C₇H₁₂N]⁺)
Diagnostic Ion 2 m/z 96.0810 (Proposed: [C₆H₁₀N]⁺)m/z 82.0653 (Proposed: [C₅H₈N]⁺)
Proposed Origin Fragmentation of cyclopentyl iminiumFragmentation of cyclohexyl iminium

This table clearly demonstrates how, despite having the same precursor ion and primary neutral loss, the downstream fragmentation can yield diagnostic ions that allow for the differentiation of positional isomers.

Conclusion

The HRMS fragmentation analysis of spiro[4.5]decane azide derivatives is a powerful tool for structural characterization in drug discovery and development. By understanding the fundamental fragmentation mechanisms driven by both the azide group and the spirocyclic core, researchers can confidently identify compounds and distinguish between isomers. The systematic experimental protocol outlined in this guide ensures the generation of high-quality, reliable data. As spirocyclic scaffolds continue to gain importance in medicinal chemistry, a thorough understanding of their analytical behavior will be indispensable for accelerating the development of new and innovative medicines.

References

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • García-Altares, M., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(6), 3346-3373. [Link]

  • Pinto, R. M., et al. (2007). Mass spectrometric studies of azides: Reactions of Ar+ with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. International Journal of Mass Spectrometry, 264(2-3), 134-143. [Link]

  • Guo, X., et al. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Rapid Communications in Mass Spectrometry, 17(13), 1405-1410. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Kage, S., et al. (2000). Determination of azide in blood and urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(6), 429-432. [Link]

  • Ord, J., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 937-955. [Link]

  • Dillen, L., et al. (2013). Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride. Analytical Methods, 5(12), 3106-3112. [Link]

  • IntechOpen. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. [Link]

  • Schlosser, G., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 655. [Link]

  • ResearchGate. (2021). (PDF) Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is intended for qualified chemical hygiene officers and research scientists. It does not replace your institution’s specific Chemical Hygiene Plan (CHP) or local regulatory requirements. Always consult your Environmental Health & Safety (EHS) department before treating energetic materials.

Executive Summary

Compound: 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane Hazard Class: Energetic / High-Energy Material (Organic Azide) Critical Risk: Shock sensitivity, thermal instability, and formation of explosive byproducts (di/tri-azidomethane) if mishandled.[1] Disposal Strategy: Chemical neutralization via Staudinger reduction (recommended for <5g) or stabilized Lab Pack disposal (recommended for >5g).

Part 1: Critical Hazard Profile (The "Why")

As a Senior Application Scientist, I must emphasize that the disposal of this molecule is not a standard "organic solvent" workflow. You are dealing with a functionalized spiro-cycle bearing a pendant alkyl azide.

1. The C/N Ratio Rule (Energetic Assessment) Safety protocols for organic azides are governed by the Carbon-to-Nitrogen (C/N) ratio.

  • Formula:

    
     (Calculated based on structure: 7 ring carbons + 2 ethyl carbons).
    
  • Ratio:

    
    
    
  • Threshold: A C/N ratio < 3.0 indicates a high potential for explosive decomposition.[1]

  • Implication: This compound is energetic . It must be stored in the dark, kept cool, and never concentrated to dryness or subjected to shock (e.g., ground glass joints).

2. Incompatibility Matrix Failure to segregate this waste leads to immediate, high-consequence hazards.

Incompatible MaterialResulting HazardMechanism
Halogenated Solvents (DCM, CHCl₃)EXTREME EXPLOSION RISK Formation of di- and tri-azidomethane (Geminal diazides are highly unstable).[1][2]
Acids (HCl, H₂SO₄)Toxic/Explosive Gas Protonation generates Hydrazoic Acid (

), which is volatile and lethal.
Heavy Metals (Cu, Pb, Brass)Contact Explosive Formation of heavy metal azides (e.g., Copper Azide) on spatulas or drain pipes.
Strong Oxidizers Detonation Rapid oxidation of the energetic nitrogen backbone.

Part 2: Decision Framework for Disposal

Do not automatically default to "quenching." Use this logic flow to determine the safest path based on your quantity and resources.

DisposalDecision Start Waste Identification: 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane CheckQty Check Quantity Start->CheckQty LargeScale > 5 Grams or Old/Crystallized CheckQty->LargeScale High Risk SmallScale < 5 Grams Fresh Material CheckQty->SmallScale Manageable Risk LabPack Commercial Disposal (Lab Pack) LargeScale->LabPack Quench Chemical Neutralization (Staudinger Reduction) SmallScale->Quench WasteVendor Contact Waste Vendor Code: D003 (Reactive) LabPack->WasteVendor HazWaste Dispose as Standard Organic Waste (Non-Explosive) Quench->HazWaste Successful Conversion Sewer Verify pH & Organics Dispose as Non-Haz Aqueous (If permitted)

Figure 1: Decision matrix for determining the appropriate disposal pathway. Large quantities or crystallized solids pose a detonation risk and should be handled by professionals.

Part 3: Chemical Neutralization Protocol (Staudinger Reduction)

For quantities < 5g, the safest method is to chemically convert the explosive azide into a benign amine using the Staudinger Reduction . This renders the waste stream non-explosive.

Reaction Logic:



  • Reagent: Triphenylphosphine (

    
    ).
    
  • Byproducts: Nitrogen gas (benign) and Triphenylphosphine oxide (stable solid).

Step-by-Step Procedure

Reagents Required:

  • Triphenylphosphine (

    
    ) - 1.5 equivalents relative to the azide.
    
  • Tetrahydrofuran (THF) or Ethyl Acetate - Solvent.

  • Water (

    
    ) - Essential for the hydrolysis step.
    

Protocol:

  • Preparation:

    • Work in a fume hood behind a blast shield.

    • Dissolve the azide waste in THF (approx. 0.1 M concentration).[1] Do not use DCM.

  • Addition:

    • Slowly add 1.5 equivalents of

      
       (solid or dissolved in THF) to the stirring azide solution.
      
    • Observation: You will see gas evolution (

      
      ).[3] This confirms the reaction is working.
      
    • Caution: Ensure the vessel is vented (e.g., a needle in a septum or an open neck). Pressure buildup can shatter glassware.

  • Incubation:

    • Stir at room temperature for 2–4 hours until gas evolution ceases.

    • Add water (approx. 10% reaction volume) to hydrolyze the intermediate phosphazide. Stir for an additional hour.

  • Validation (The "Self-Validating" Step):

    • Spot a TLC plate. The starting material (Azide) is usually less polar than the product (Amine) and the byproduct (

      
      ).
      
    • Stain with Ninhydrin (stains primary amines red/purple). A positive Ninhydrin stain confirms the formation of the amine.

  • Final Disposal:

    • The reaction mixture now contains the spiro-amine,

      
      , and THF.
      
    • This mixture is no longer explosive. It can be poured into the standard Non-Halogenated Organic Waste container.

Part 4: Waste Stream Management & Labeling[1]

If you cannot quench the material, or if you are disposing of the quenched mixture, strict adherence to RCRA coding is required.

Scenario A: Unreacted Azide (Direct Disposal)
  • Container: Polyethylene (HDPE) only. No metal cans.

  • Liquid Waste: Dilute to <5% concentration in a compatible solvent (e.g., Ethyl Acetate or Toluene). Never dispose of neat liquid.

  • Solid Waste: Dampen with water or solvent to desensitize.

  • Labeling:

FieldEntry
Chemical Name 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane
Constituents 5% Azide Compound, 95% Toluene (or solvent used)
Hazard Checkbox ☑ Reactive ☑ Ignitable ☑ Toxic
EPA Waste Codes D003 (Reactive), D001 (Ignitable)
Special Warning "ORGANIC AZIDE - POTENTIALLY EXPLOSIVE - DO NOT COMBINE WITH ACIDS OR METALS"
Scenario B: Quenched Material (Post-Staudinger)
  • Container: Standard solvent waste carboy.

  • Labeling:

    • Constituents: THF, Triphenylphosphine oxide, Spiro-amine derivative.

    • Hazard: ☑ Ignitable (due to THF).

    • Note: No longer requires "Reactive" coding if validation confirms complete reduction.

Part 5: Emergency Procedures

Spill Response (Small Scale < 10mL):

  • Evacuate the immediate area.

  • Eliminate ignition sources.[4][5][6]

  • Do not use metal tools to clean up.[7] Use plastic scoops or chemically resistant absorbent pads.

  • Decontaminate: Soak the spill area with a 10% Cerium Ammonium Nitrate (CAN) solution or the Staudinger reagents (

    
     in THF) to deactivate trace azides.
    

Medical Exposure:

  • Inhalation: Move to fresh air. Azides cause vasodilation (hypotension).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use scrub brushes (abrasion increases absorption).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240.

  • University of California, San Diego (UCSD). (2019). Hazard Control Plan: Organic Azides. (Standard operating procedures for quenching and waste).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.